UK-5099

Catalog No.
S546297
CAS No.
56396-35-1
M.F
C18H12N2O2
M. Wt
288.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UK-5099

CAS Number

56396-35-1

Product Name

UK-5099

IUPAC Name

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/b13-10+

InChI Key

BIZNHCWFGNKBBZ-JLHYYAGUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-CPIYA, 2-cyano-3-(1-phenylindol-3-yl)acrylate, alpha-cyano-beta-(1-phenylindol-3-yl)acrylate, UK 5099, UK-5099

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-]

The exact mass of the compound 2-Cyano-3-(1-phenylindol-3-yl)acrylate is 288.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UK-5099 is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex essential for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] This transport step is a critical node in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Due to its high potency, UK-5099 serves as a benchmark chemical tool for investigating cellular energy metabolism, particularly in studies related to metabolic disorders and cancer.[1][4][5]

Substituting UK-5099 with earlier, less potent inhibitors like α-cyanocinnamate derivatives can compromise data quality due to the need for significantly higher concentrations, which increases the risk of off-target effects. For instance, the trypanosomal pyruvate carrier is largely insensitive to α-cyano-4-hydroxycinnamate (Ki = 17 mM) but is completely blocked by UK-5099 at micromolar concentrations.[6][7] While thiazolidinediones (TZDs) like Mitoglitazone also inhibit the MPC, they exhibit lower potency and different binding kinetics, including greater reversibility, which may not be suitable for applications requiring sustained, near-complete inhibition.[8][9] Using compounds with different potency and specificity profiles makes cross-study comparisons difficult and can lead to ambiguous or irreproducible results.

Superior Potency: Nanomolar Efficacy in Functional Assays

UK-5099 demonstrates exceptional potency in functional assays, inhibiting pyruvate-dependent oxygen consumption with an IC50 of 52.6 ± 8.3 nM in reconstituted human MPC1L/MPC2 systems.[10] In the same direct comparative study, the thiazolidinedione Mitoglitazone, another MPC inhibitor, was significantly less potent, with an IC50 of 2.7 ± 0.8 µM.[10] This represents a ~50-fold higher potency for UK-5099, allowing for effective target inhibition at much lower concentrations.

Evidence DimensionIC50 of Pyruvate Transport Inhibition
Target Compound Data52.6 ± 8.3 nM
Comparator Or BaselineMitoglitazone: 2.7 ± 0.8 µM (2700 nM)
Quantified Difference~51-fold higher potency than Mitoglitazone
ConditionsPyruvate transport inhibition in proteoliposomes containing purified human MPC1L/MPC2 hetero-dimer.

Higher potency allows for the use of lower concentrations, minimizing potential off-target effects and reducing reagent costs for consistent, reliable metabolic blockade.

Process Differentiator: Persistent Inhibition Compared to Reversible Alternatives

A key process-related advantage of UK-5099 is its persistent inhibitory effect, which contrasts with the reversible action of thiazolidinedione (TZD) inhibitors.[10] In a study using intact cells, the inhibitory effect of UK-5099 on pyruvate oxidation persisted even after a washout procedure. In contrast, the inhibition by TZD compounds was reversed upon washing and permeabilization of the cells, restoring normal pyruvate oxidation rates.[10]

Evidence DimensionInhibition Persistence After Washout
Target Compound DataInhibition of pyruvate oxidation was persistent
Comparator Or BaselineThiazolidinediones (TZDs): Inhibitory effect was reversible
Quantified DifferenceQualitative difference in reversibility
ConditionsIntact cells treated with inhibitors, followed by a washout procedure before measurement of pyruvate oxidation.

For experiments requiring stable, long-term blockade of pyruvate transport without the complication of inhibitor dissociation, UK-5099 provides a more reliable and persistent effect than reversible TZD-class inhibitors.

Handling & Formulation: Solubility in Standard Laboratory Solvents

UK-5099 is readily soluble in common laboratory solvents, facilitating the preparation of high-concentration stock solutions for reliable dosing in experiments. It is soluble in DMSO up to 100 mM (28.83 mg/mL).[10] This high solubility is critical for creating concentrated stocks that can be diluted into aqueous experimental media with minimal solvent carryover, ensuring that the final solvent concentration does not impact cellular or mitochondrial function. The ability to prepare stable, high-concentration solutions is a key practical advantage for ensuring experimental reproducibility.

Evidence DimensionSolubility in DMSO
Target Compound DataSoluble up to 100 mM (28.83 mg/mL)
Comparator Or BaselineGeneral laboratory requirement for stock solutions
Quantified DifferenceMeets and exceeds standard requirements for high-concentration stock preparation
ConditionsStandard laboratory conditions for solvent preparation.

High solubility in DMSO ensures easy and reproducible preparation of stock solutions, preventing precipitation issues and minimizing the final solvent concentration in assays, which is critical for data integrity.

Metabolic Reprogramming Studies in Cancer Biology

For research requiring a potent and sustained blockade of mitochondrial pyruvate import to study the Warburg effect or force a metabolic shift from oxidative phosphorylation to aerobic glycolysis.[10] The high potency and persistent action of UK-5099 make it the right choice for long-term cell culture experiments designed to investigate cancer cell adaptation, stem-like properties, and resistance to therapy.[10]

Investigating Insulin Secretion and Diabetes Pathophysiology

Ideal for studies on glucose-stimulated insulin secretion where a precise and potent inhibition of the MPC is required to determine the role of mitochondrial pyruvate metabolism. Its ability to rapidly increase glucose uptake in myocytes makes it a valuable tool for dissecting the metabolic signaling pathways targeted by antidiabetic drugs like thiazolidinediones, but with a more direct and potent mechanism.[1]

Dissecting Metabolic Flux and Pathway Interdependence

When the experimental goal is to create a clean and potent metabolic block to study the compensatory activation of alternative pathways, such as fatty acid oxidation or glutaminolysis. The well-characterized, nanomolar potency of UK-5099 ensures a reliable inhibition of the primary target, allowing for clearer interpretation of downstream metabolic flux changes.[11]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.089877630 Da

Monoisotopic Mass

288.089877630 Da

Heavy Atom Count

22

Appearance

Yellow to light brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid

Dates

Last modified: 08-15-2023
1: Jourdain P, Allaman I, Rothenfusser K, Fiumelli H, Marquet P, Magistretti PJ. L-Lactate protects neurons against excitotoxicity: implication of an ATP-mediated signaling cascade. Sci Rep. 2016 Feb 19;6:21250. doi: 10.1038/srep21250. PubMed PMID: 26893204; PubMed Central PMCID: PMC4759786.
2: Fernández-Caggiano M, Prysyazhna O, Barallobre-Barreiro J, CalviñoSantos R, Aldama López G, Generosa Crespo-Leiro M, Eaton P, Doménech N. Analysis of Mitochondrial Proteins in the Surviving Myocardium after Ischemia Identifies Mitochondrial Pyruvate Carrier Expression as Possible Mediator of Tissue Viability. Mol Cell Proteomics. 2016 Jan;15(1):246-55. doi: 10.1074/mcp.M115.051862. Epub 2015 Nov 18. PubMed PMID: 26582072; PubMed Central PMCID: PMC4762529.
3: Zhong Y, Li X, Yu D, Li X, Li Y, Long Y, Yuan Y, Ji Z, Zhang M, Wen JG, Nesland JM, Suo Z. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. Oncotarget. 2015 Nov 10;6(35):37758-69. doi: 10.18632/oncotarget.5386. PubMed PMID: 26413751; PubMed Central PMCID: PMC4741963.
4: Patterson JN, Cousteils K, Lou JW, Manning Fox JE, MacDonald PE, Joseph JW. Mitochondrial metabolism of pyruvate is essential for regulating glucose-stimulated insulin secretion. J Biol Chem. 2014 May 9;289(19):13335-46. doi: 10.1074/jbc.M113.521666. Epub 2014 Mar 27. PubMed PMID: 24675076; PubMed Central PMCID: PMC4036342.
5: Colca JR, McDonald WG, Cavey GS, Cole SL, Holewa DD, Brightwell-Conrad AS, Wolfe CL, Wheeler JS, Coulter KR, Kilkuskie PM, Gracheva E, Korshunova Y, Trusgnich M, Karr R, Wiley SE, Divakaruni AS, Murphy AN, Vigueira PA, Finck BN, Kletzien RF. Identification of a mitochondrial target of thiazolidinedione insulin sensitizers (mTOT)--relationship to newly identified mitochondrial pyruvate carrier proteins. PLoS One. 2013 May 15;8(5):e61551. doi: 10.1371/journal.pone.0061551. Print 2013. PubMed PMID: 23690925; PubMed Central PMCID: PMC3655167.
6: Huang CY, Kuo WT, Huang YC, Lee TC, Yu LC. Resistance to hypoxia-induced necroptosis is conferred by glycolytic pyruvate scavenging of mitochondrial superoxide in colorectal cancer cells. Cell Death Dis. 2013 May 2;4:e622. doi: 10.1038/cddis.2013.149. PubMed PMID: 23640464; PubMed Central PMCID: PMC3674358.
7: Hildyard JC, Ammälä C, Dukes ID, Thomson SA, Halestrap AP. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier. Biochim Biophys Acta. 2005 Apr-May;1707(2-3):221-30. Epub 2004 Dec 30. PubMed PMID: 15863100.
8: Butcher L, Coates A, Martin KL, Rutherford AJ, Leese HJ. Metabolism of pyruvate by the early human embryo. Biol Reprod. 1998 Apr;58(4):1054-6. PubMed PMID: 9546739.
9: Dezube BJ, Ahlers CM, Lawrence JP, Teng EI, Silberman SL, Pardee AB, Finberg RW. Tenidap inhibits replication of the human immunodeficiency virus-1 in cultured cells. J Acquir Immune Defic Syndr Hum Retrovirol. 1997 Jan 1;14(1):13-7. PubMed PMID: 8989205.
10: Perregaux DG, Svensson L, Gabel CA. Tenidap and other anion transport inhibitors disrupt cytolytic T lymphocyte-mediated IL-1 beta post-translational processing. J Immunol. 1996 Jul 1;157(1):57-64. PubMed PMID: 8683156.
11: Wiemer EA, Michels PA, Opperdoes FR. The inhibition of pyruvate transport across the plasma membrane of the bloodstream form of Trypanosoma brucei and its metabolic implications. Biochem J. 1995 Dec 1;312 ( Pt 2):479-84. PubMed PMID: 8526859; PubMed Central PMCID: PMC1136287.
12: McNiff P, Svensson L, Pazoles CJ, Gabel CA. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. I. Mechanism and evidence of functional significance. J Immunol. 1994 Sep 1;153(5):2180-93. PubMed PMID: 8051419.
13: Laliberte R, Perregaux D, Svensson L, Pazoles CJ, Gabel CA. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. II. Inhibition of IL-1 beta production from ATP-treated monocytes and macrophages. J Immunol. 1994 Sep 1;153(5):2168-79. PubMed PMID: 8051418.
14: Proudlove MO, Beechey RB, Moore AL. Pyruvate transport by thermogenic-tissue mitochondria. Biochem J. 1987 Oct 15;247(2):441-7. PubMed PMID: 3426546; PubMed Central PMCID: PMC1148428.
15: Brailsford MA, Thompson AG, Kaderbhai N, Beechey RB. Pyruvate metabolism in castor-bean mitochondria. Biochem J. 1986 Oct 15;239(2):355-61. PubMed PMID: 3814077; PubMed Central PMCID: PMC1147288.

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